1-Phenyl-1-penten-4-YN-3-OL
Overview
Description
1-Phenyl-1-penten-4-YN-3-OL is an organic compound with the molecular formula C11H10O . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1-Phenyl-1-penten-4-YN-3-OL involves a series of steps. The process begins with the preparation of ethynylmagnesium bromide, which is then used to react with cinnamaldehyde. The reaction mixture is stirred overnight and then added to a cooled saturated ammonium chloride solution .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-penten-4-YN-3-OL consists of 11 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis
1-Phenyl-1-penten-4-YN-3-OL can participate in various chemical reactions. For instance, it has been reported to react with phenylhydrazine to form 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-1-penten-4-YN-3-OL can be inferred from its molecular structure and its reactions. It is a flammable liquid and vapor .Scientific Research Applications
Synthesis and Application in Organic Reactions : A study detailed the preparation of 1-Phenyl-1-penten-4-yn-3-ol, indicating its relevance in Grignard and related reactions, and its use as a product in organic syntheses (Skattebol, Jones, & Whiting, 2003).
Catalysis and Reaction Chemistry : Research showed that 1,1-Diaryl-1-penten-4-yn-3-ols react with diphenylphosphine oxide in the presence of a diruthenium complex as a catalyst, yielding aryl(diphenyl)phosphine oxide products (Onodera et al., 2005).
Photoconductivity in Polymer Blends : The compound's blend with charge transporting polymers showed high photoconductivity, demonstrating its potential in xerographic measurements (Suh, Suh, & Shim, 1999).
Synthesis of Sulfoxides and Sulfones : A method for synthesizing 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide via a sigmatropic rearrangement of 3-methyl-1-penten-4-yn-3-yl benzenesulfenate was developed, showing the compound's utility in synthesizing complex organic structures (Christov & Ivanov, 2002).
Environmental Impact Assessment : A study evaluated the environmental impact of compounds including 1-penten-3-ol, examining their removal processes in gas-phase reactions and photolysis (Jiménez et al., 2009).
Nickel-Catalyzed Synthesis Reactions : Research demonstrated the use of 1-Phenyl-1-penten-4-YN-3-OL in nickel-catalyzed synthesis reactions to produce various organic compounds (Shibata et al., 2001).
Oxidation Studies : The oxidation of trans-1-Phenyl-2-vinylcyclopropane by cytochrome P450cam to products including trans-5-phenyl-2-penten-1,5-diol was studied, indicating its involvement in biochemical reactions (Miller, Fruetel, & Ortiz de Montellano, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylpent-1-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGJGBSLOXLHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C=CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-penten-4-YN-3-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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